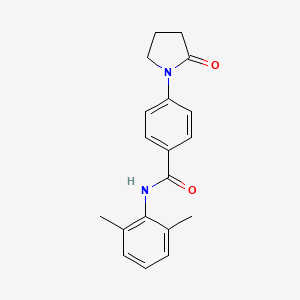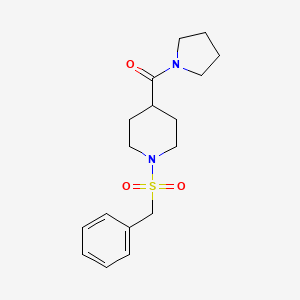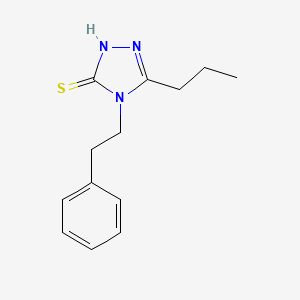![molecular formula C18H17Cl3N2O3S B4580066 1-(4-{4-[(2,4,5-trichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4580066.png)
1-(4-{4-[(2,4,5-trichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone
Descripción general
Descripción
This compound is part of a broader class of chemicals that have been synthesized for their potential therapeutic activities. The specific structure of this compound suggests it may possess interesting biological or chemical properties worthy of exploration.
Synthesis Analysis
The synthesis of related compounds often involves a linear bi-step approach or modifications of existing molecules to introduce specific functional groups. For example, a series of compounds with similar structures were synthesized through a linear approach involving the coupling of certain phenylsulfonyl chlorides with piperazine, followed by reactions with various alkyl halides (Abbasi et al., 2019). These methodologies could potentially be adapted for the synthesis of "1-(4-{4-[(2,4,5-trichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone".
Molecular Structure Analysis
The molecular structure of compounds within this class can be characterized using techniques like X-ray crystallography. For instance, the crystal structure of related compounds, such as 4-phenyl-piperazine-1-sulfonamide, was determined, revealing key features like sulfonamide linkage and the conformation of the piperazine ring (Berredjem et al., 2010).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including sulfomethylation and reactions with dibromoethane, leading to new derivatives with potentially different properties (Rybakova et al., 2021). The chemical reactivity and the introduction of different substituents can significantly affect the molecule's biological activity and solubility.
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystal structure can be influenced by the specific functional groups present in the molecule. These properties are crucial for determining the compound's suitability for further development as a therapeutic agent.
Chemical Properties Analysis
The chemical properties, including reactivity with other molecules, stability under various conditions, and potential to undergo specific transformations, are essential for understanding the compound's behavior in biological systems or chemical reactions. For example, the sulfonamide group present in similar compounds contributes to their chemical stability and potential biological activities (Westrenen & Sherry, 1992).
Aplicaciones Científicas De Investigación
Antitumor Activity
Research has identified derivatives of similar compounds exhibiting promising antitumor activities. For instance, 1,2,4-triazine derivatives bearing a piperazine amide moiety have been synthesized and investigated for their potential anticancer activities against breast cancer cells. Compounds with specific chlorophenyl substitutions showed significant antiproliferative effects, comparable to the anticancer drug cisplatin (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Synthesis Techniques
The development of compounds with potential therapeutic applications often involves intricate synthesis techniques. For example, a linear bi-step approach was used to synthesize a series of compounds with inhibitory activity against α-glucosidase enzyme, indicating their potential as therapeutic agents. This synthesis process underscores the complexity and potential of compounds related to "1-(4-{4-[(2,4,5-trichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone" (Abbasi et al., 2019).
Functional Aromatic Multisulfonyl Chlorides
The synthesis of functional aromatic bis(sulfonyl chlorides), including compounds related to the queried chemical, has been detailed, highlighting their importance as starting building blocks in the preparation of complex organic molecules. This research demonstrates the potential applications of such compounds in various domains, including materials science and drug development (Percec et al., 2001).
Antimicrobial and Antifungal Activities
Derivatives containing piperazine or dichlorothiophene moiety have been synthesized and evaluated for antimicrobial activity, with some compounds showing significant activity against Gram-positive bacteria and Candida albicans. This suggests the potential of "1-(4-{4-[(2,4,5-trichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone" derivatives in developing new antimicrobial agents (Tomar, Bhattacharjee, Kamaluddin, & Kumar, 2007).
Propiedades
IUPAC Name |
1-[4-[4-(2,4,5-trichlorophenyl)sulfonylpiperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3N2O3S/c1-12(24)13-2-4-14(5-3-13)22-6-8-23(9-7-22)27(25,26)18-11-16(20)15(19)10-17(18)21/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRHKCXJXMGNTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{4-[(2,4,5-Trichlorophenyl)sulfonyl]piperazin-1-yl}phenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethoxy-N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4579987.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4579990.png)

![N-[4-(aminocarbonyl)phenyl]-2,5-difluorobenzamide](/img/structure/B4580002.png)

![methyl 9,9-dimethyl-4,7-dioxo-6-phenyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4580024.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4580050.png)


![N-[4-({2-[(2-bromo-4-ethylphenoxy)acetyl]hydrazino}carbonyl)phenyl]benzamide](/img/structure/B4580070.png)


amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B4580105.png)